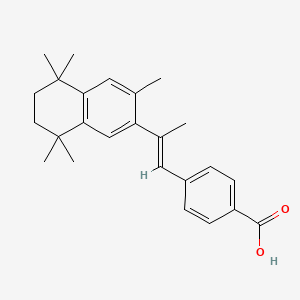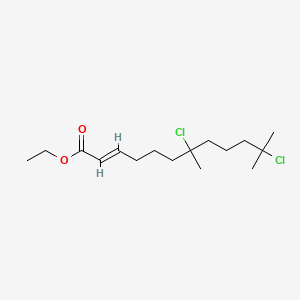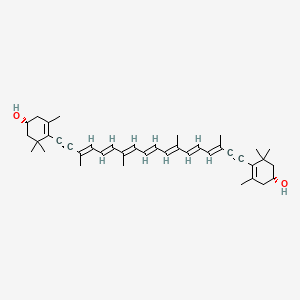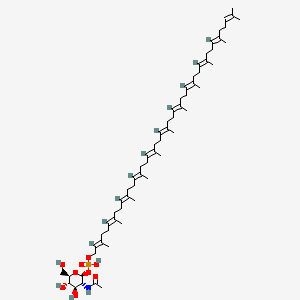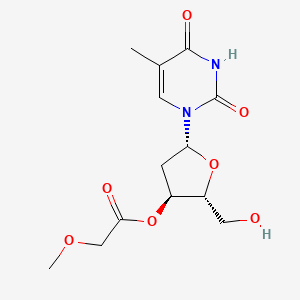
o-(3-Pentenyl)toluene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
o-(3-Pentenyl)toluene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may have potential as bioactive molecules, useful in the development of pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives could lead to the discovery of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Safety and Hazards
While specific safety and hazards information for “o-(3-Pentenyl)toluene” is not available, related compounds such as toluene can cause symptoms like irritation of the eyes and nose, weakness, exhaustion, confusion, euphoria, dizziness, headache, and dermatitis upon exposure. Toluene exposure may also cause liver and kidney damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: o-(3-Pentenyl)toluene can be synthesized through several methods. One common approach involves the alkylation of toluene with 3-pentenyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes such as the Suzuki-Miyaura coupling reaction. This method utilizes palladium catalysts and boron reagents to couple toluene derivatives with pentenyl boronic acids under mild conditions, providing a scalable and efficient route to the target compound .
Analyse Chemischer Reaktionen
Types of Reactions: o-(3-Pentenyl)toluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond in the pentenyl group can be achieved using catalysts such as palladium on carbon, resulting in the formation of o-(3-pentyl)toluene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: o-(3-pentyl)toluene.
Substitution: Halogenated derivatives of this compound.
Wirkmechanismus
The mechanism of action of o-(3-Pentenyl)toluene involves its interaction with various molecular targets depending on the specific reaction or application. For instance, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to physiological effects.
Vergleich Mit ähnlichen Verbindungen
- o-(3-Butenyl)toluene
- o-(4-Pentenyl)toluene
- o-(3-Hexenyl)toluene
Comparison: o-(3-Pentenyl)toluene is unique due to the presence of a pentenyl group, which provides distinct reactivity and properties compared to its analogs. For example, the length and position of the alkyl chain can influence the compound’s boiling point, solubility, and reactivity in various chemical reactions. This uniqueness makes this compound a valuable compound for specific applications where its structural attributes are advantageous.
Eigenschaften
IUPAC Name |
1-methyl-2-pent-3-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-4-5-9-12-10-7-6-8-11(12)2/h3-4,6-8,10H,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEQCTWCOZGWSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045279 | |
| Record name | 1-Methyl-2-(3-penten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6047-69-4 | |
| Record name | 1-Methyl-2-(3-penten-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-(3-penten-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,5R,10R,13R,14S,17R)-3-[(2S,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1238273.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride](/img/structure/B1238275.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1238276.png)
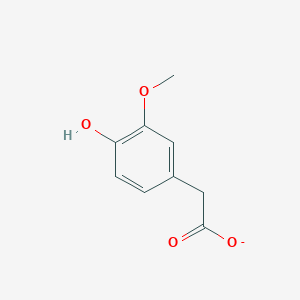

![(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1238282.png)

